molecular formula C14H15Cl2NO3 B13997779 2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile CAS No. 20535-52-8

2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile

Cat. No.: B13997779
CAS No.: 20535-52-8
M. Wt: 316.2 g/mol
InChI Key: GEPRVHZZEOLEFW-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile is an organic compound characterized by the presence of dichlorophenyl and diethoxy groups attached to a butanenitrile backbone

Properties

CAS No.

20535-52-8

Molecular Formula

C14H15Cl2NO3

Molecular Weight

316.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile

InChI

InChI=1S/C14H15Cl2NO3/c1-3-19-14(20-4-2)13(18)10(8-17)9-5-6-11(15)12(16)7-9/h5-7,10,14H,3-4H2,1-2H3

InChI Key

GEPRVHZZEOLEFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with diethyl oxalate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrile group of 3,4-dichlorophenylacetonitrile attacks the carbonyl carbon of diethyl oxalate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.

    3,4-Dichlorophenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Investigated for their pharmacological activities.

Uniqueness

2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Biological Activity

2-(3,4-Dichlorophenyl)-4,4-diethoxy-3-oxobutanenitrile (CAS: 20535-52-8) is a synthetic organic compound with potential biological activities. Its molecular formula is C14H15Cl2N O3, and it has a molecular weight of 316.18 g/mol. This compound has garnered attention for its pharmacological properties, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound features a dichlorophenyl group attached to a butanenitrile moiety with ethoxy substituents. The presence of chlorine atoms in the phenyl ring is significant as it can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H15Cl2N O3
Molecular Weight316.18 g/mol
CAS Number20535-52-8
LogP4.82380

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Potential : Some derivatives of this chemical class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in disease pathways, offering therapeutic possibilities for diseases such as cancer or metabolic disorders.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds and found that certain derivatives effectively inhibited tumor growth in vitro and in vivo models . This suggests that this compound could also exhibit similar effects.
  • Antimicrobial Effects : Research conducted by BASF Aktiengesellschaft highlighted the antimicrobial properties of compounds related to this structure. The study indicated that these compounds could effectively combat bacterial strains resistant to conventional antibiotics .
  • Mechanistic Studies : Further investigation into the mechanisms of action revealed that these compounds often interact with cellular targets such as DNA or specific protein kinases, leading to disrupted cellular functions .

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